(2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid (2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 294634-37-0
VCID: VC4572161
InChI: InChI=1S/C12H11NO5/c14-11(3-4-12(15)16)13-6-8-1-2-9-10(5-8)18-7-17-9/h1-5H,6-7H2,(H,13,14)(H,15,16)/b4-3-
SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC(=O)O
Molecular Formula: C12H11NO5
Molecular Weight: 249.222

(2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid

CAS No.: 294634-37-0

Cat. No.: VC4572161

Molecular Formula: C12H11NO5

Molecular Weight: 249.222

* For research use only. Not for human or veterinary use.

(2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid - 294634-37-0

Specification

CAS No. 294634-37-0
Molecular Formula C12H11NO5
Molecular Weight 249.222
IUPAC Name (Z)-4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C12H11NO5/c14-11(3-4-12(15)16)13-6-8-1-2-9-10(5-8)18-7-17-9/h1-5H,6-7H2,(H,13,14)(H,15,16)/b4-3-
Standard InChI Key ZDBQEQPDCXCIKE-ARJAWSKDSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (Z)-4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobut-2-enoic acid, with a molecular formula of C₁₂H₁₁NO₅ and a molecular weight of 249.22 g/mol . The Z-configuration of the α,β-unsaturated double bond is critical for its stereochemical stability and interaction with biological targets.

Structural Components

  • Benzodioxole moiety: A 1,3-benzodioxol-5-yl group contributes aromaticity and potential π-π stacking interactions.

  • α,β-unsaturated amide: The conjugated system (C=C–C=O) enables Michael addition reactivity and electron-deficient character.

  • Carboxylic acid terminus: Enhances solubility in polar solvents and permits salt formation .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number294634-37-0
Molecular FormulaC₁₂H₁₁NO₅
Molecular Weight249.22 g/mol
SMILES NotationC1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C\C(=O)O
InChIKeyZDBQEQPDCXCIKE-ARJAWSKDSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzodioxole core. A common approach includes:

  • Mannich reaction: Condensation of 1,3-benzodioxol-5-ylmethanamine with maleic anhydride to form the α,β-unsaturated amide backbone.

  • Stereochemical control: Use of chiral catalysts or controlled pH to favor the Z-isomer.

Reaction conditions (temperature: 60–80°C, solvent: tetrahydrofuran/water mixtures) are optimized to prevent isomerization to the E-configuration.

Table 2: Representative Synthesis Parameters

StepReactantsConditionsYield (%)
11,3-Benzodioxol-5-ylmethanamine + Maleic anhydrideTHF/H₂O, 70°C, 12 hr65–72
2Acid-catalyzed cyclizationHCl (1M), reflux, 6 hr85–90

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane eluents.

  • Spectroscopic validation:

    • ¹H NMR (DMSO-d₆): δ 7.45 (d, J=15.6 Hz, 1H, CH=CO), 6.85–6.95 (m, 3H, benzodioxole H) .

    • IR: 1715 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C) .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited (log P = 0.8), but forms soluble sodium salts at pH >7 .

  • Stability: Degrades under strong acidic/basic conditions via hydrolysis of the dioxole ring or amide bond.

Table 3: Physicochemical Profile

PropertyValueMethod
log P (XLogP3)0.8Computed
Hydrogen Bond Donors2PubChem
Topological Polar SA84.9 ŲCactvs
Rotatable Bonds4

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • The benzodioxole group enhances membrane permeability, while the α,β-unsaturated amide acts as a Michael acceptor for covalent binding to cysteine residues in target proteins.

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead compound: Serves as a scaffold for developing protease inhibitors and kinase modulators.

  • Drug delivery: Carboxylic acid group enables conjugation to nanoparticles for targeted therapies.

Materials Science

  • Polymer precursors: Participates in radical polymerization to create bioactive hydrogels.

Future Directions

  • Toxicology studies: Acute and chronic toxicity profiles remain uncharacterized.

  • Synthetic optimization: Explore biocatalytic routes to improve stereoselectivity.

  • Formulation development: Nanoencapsulation to enhance bioavailability.

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